Ropivacaine N-Oxide
Description
Origin and Significance of Ropivacaine (B1680718) as a Chiral Amide Local Anesthetic
Ropivacaine is a long-acting local anesthetic belonging to the amino amide class. nih.govpharmaffiliates.com It is structurally related to bupivacaine (B1668057) and mepivacaine (B158355). researchgate.netmdpi.com A defining characteristic of ropivacaine is its chirality; it is prepared and used as the pure S-enantiomer. researchgate.netoup.comnih.gov This stereospecificity is significant as the different enantiomers of a drug can exhibit varied biological activities and toxicological profiles. oup.com The use of a single enantiomer, in this case, the S-isomer, is intended to provide a better safety profile, particularly concerning cardiotoxicity, compared to racemic mixtures of similar anesthetics like bupivacaine. nih.govresearchgate.net Ropivacaine functions by reversibly blocking nerve impulse conduction through the inhibition of sodium ion influx in nerve fibers. nih.govpharmaffiliates.comresearchgate.net
Identification of Ropivacaine N-Oxide as a Key Related Compound and Degradation Product
In the context of pharmaceutical quality control, related compounds are impurities in a drug substance or product that are structurally related to the active pharmaceutical ingredient (API). This compound is identified as a key related compound of ropivacaine. pharmaffiliates.combiosynth.comacanthusresearch.com It can be formed during the synthesis of ropivacaine or as a degradation product, meaning it can develop over time under certain storage conditions or upon exposure to specific environmental factors. nih.gov The presence of such impurities, even in small amounts, can potentially impact the efficacy and safety of the final drug product. Therefore, regulatory bodies require their identification, quantification, and control.
Overview of Analytical and Synthetic Challenges Posed by this compound in Research
The study of this compound is not without its challenges. From an analytical perspective, the development of sensitive and specific methods to separate and quantify this compound from ropivacaine and other related compounds can be complex. eurjchem.comresearchgate.netresearchgate.net Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed. mdpi.comresearchgate.net
Synthetically, the controlled preparation of this compound in its pure form for use as a reference standard or for toxicological testing requires careful optimization of reaction conditions. researchgate.net The molecule's structure, featuring a chiral center and a reactive N-oxide group, adds to the complexity of its synthesis and purification. synzeal.com Researchers continue to explore efficient synthetic routes to obtain this important compound. researchgate.net
Properties
CAS No. |
1391053-59-0 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.407 |
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1 |
InChI Key |
RVWGBWHPDXEKHY-FUKCDUGKSA-N |
SMILES |
CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |
Synonyms |
(2S)-N-(2,6-Dimethylphenyl)-1-oxido-1-propyl-2-piperidinecarboxamide; |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of Ropivacaine N Oxide
Strategies for Chemical Synthesis of Ropivacaine (B1680718) N-Oxide
The primary route for the synthesis of Ropivacaine N-Oxide involves the oxidation of the tertiary amine in the piperidine (B6355638) ring of Ropivacaine.
The formation of this compound is typically achieved through oxidative degradation of Ropivacaine. A common laboratory method involves treating Ropivacaine with a 10% hydrogen peroxide solution. journalcra.com This process leads to the formation of the N-oxide as a principal degradation product under oxidative stress conditions. journalcra.com The identity of the resulting N-oxide can be confirmed using techniques such as liquid chromatography-mass spectrometry (LC-MS) by observing the corresponding molecular ion peak [M+H]+ at m/z 291.2. journalcra.com
Table 1: Oxidative Synthesis of this compound
| Starting Material | Oxidizing Agent | Key Outcome | Analytical Method | Reference |
|---|
Ropivacaine itself is the (S)-enantiomer of 1-propyl-2',6'-pipecoloxylidide. google.com When the tertiary nitrogen atom of the piperidine ring is oxidized to an N-oxide, a new chiral center is created at the nitrogen atom. This results in the potential for two diastereomers of this compound, specifically the (R)- and (S)-isomers with respect to the newly formed stereocenter at the nitrogen, in addition to the existing (S)-configuration at carbon 2 of the piperidine ring. The synthesis of this compound typically results in a mixture of these diastereomers. axios-research.comchemicalbook.comaxios-research.com For specific research applications, individual diastereomers, such as the (2R)-N-(2,6-Dimethylphenyl)-1-oxido-1-propyl-2-piperidinecarboxamide (R isomer) and the corresponding S-isomer, may be synthesized or separated.
Oxidative Approaches to N-Oxide Formation
Preparation of this compound as a Mixture of Diastereomers for Research
For many research and analytical purposes, this compound is prepared and utilized as a mixture of diastereomers. axios-research.comchemicalbook.comaxios-research.com This mixture is suitable for applications such as analytical method development, method validation, and as a quality control standard in the synthesis and formulation of Ropivacaine. axios-research.com The chemical properties of this mixture are well-characterized.
Table 2: Properties of this compound (Mixture of Diastereomers)
| Property | Value | Source |
|---|---|---|
| CAS Number | 1391053-59-0 | axios-research.comchemicalbook.comacanthusresearch.comscbt.com |
| Molecular Formula | C₁₇H₂₆N₂O₂ | axios-research.comacanthusresearch.comscbt.combiosynth.com |
| Molecular Weight | 290.41 g/mol | axios-research.com |
| Physical Form | Solid | chemicalbook.com |
| Color | White to Off-White | chemicalbook.com |
| Melting Point | 136-138°C | chemicalbook.com |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | chemicalbook.com |
Synthesis of Isotopically Labeled this compound (e.g., Deuterated Analogs) for Mechanistic Studies
To investigate the metabolic pathways and mechanisms of action of Ropivacaine, isotopically labeled analogs of its metabolites are synthesized. For instance, Ropivacaine-d7 N-Oxide, a deuterated version of this compound, is available for use in such studies. pharmaffiliates.com The labeling with deuterium (B1214612) allows for tracing the molecule in biological systems and provides a valuable tool for metabolic research.
Table 3: Isotopically Labeled this compound
| Compound Name | Molecular Formula | CAS Number | Source |
|---|
Development of Reference Standards for this compound
This compound is an important reference standard for the pharmaceutical industry. synzeal.comaxios-research.comaxios-research.combiosynth.com It is used to identify and quantify impurities and degradation products in Ropivacaine drug substances and products. axios-research.com The availability of well-characterized reference standards, often supplied with a comprehensive Certificate of Analysis (COA), is essential for regulatory compliance and ensuring the quality and safety of pharmaceutical preparations. axios-research.com These standards are used in various analytical procedures, including method validation and stability studies, to ensure they meet pharmacopeial requirements. axios-research.comweblivelink.com
Mechanistic Studies on the Formation and Degradation of Ropivacaine N Oxide
Investigation of Oxidative Degradation Pathways of Ropivacaine (B1680718) Leading to N-Oxide
The formation of Ropivacaine N-Oxide is a primary consequence of the oxidative degradation of ropivacaine. journalcra.comjournalcra.com Forced degradation studies, a critical component of pharmaceutical stability testing, have demonstrated that ropivacaine is particularly susceptible to oxidative stress. journalcra.comjournalcra.com The principal pathway involves the oxidation of the tertiary amine nitrogen atom within the piperidine (B6355638) ring of the ropivacaine molecule. This reaction converts the amine to an N-oxide, a common metabolic and degradation pathway for compounds containing such functional groups. nih.govresearchgate.net
In a specific study designed to investigate its degradation profile, ropivacaine was subjected to oxidative stress using 10% hydrogen peroxide solution and heated to 60°C for one hour. journalcra.com Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) confirmed the formation of a single primary degradation product. journalcra.com This product was identified as this compound, based on its mass-to-charge ratio (m/z) and fragmentation pattern. journalcra.com The observed m/z value for the protonated molecular ion [M+H]+ was 291.2, which corresponds to the chemical formula of this compound, (2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide. journalcra.comnih.gov This targeted oxidation highlights a key chemical liability of the ropivacaine structure, where the piperidine nitrogen is the most reactive site for this type of degradation. journalcra.comresearchgate.net
Kinetic Studies of this compound Formation under Stress Conditions
The formation of this compound is highly dependent on the specific stress conditions applied, including the nature of the stressor, its concentration, and the duration of exposure. Kinetic investigations under various stress conditions reveal the compound's stability profile.
Oxidative Stress: Ropivacaine demonstrates instability under specific oxidative conditions. journalcra.comjournalcra.com Exposure to 10% hydrogen peroxide at 60°C for one hour resulted in significant degradation and the formation of this compound. journalcra.com However, the kinetics are sensitive to the conditions; in a separate study, ropivacaine was considered stable when exposed to a lower concentration of 3% hydrogen peroxide at room temperature for 12 hours, indicating that higher temperatures and oxidant concentrations accelerate the N-oxide formation. scielo.br Oxidative degradation mechanisms generally involve an electron transfer to form reactive species, and the rate can be influenced by factors like the presence of metal ions. ajpsonline.com
pH (Alkaline/Acidic Hydrolysis): Ropivacaine is notably stable under acidic and even strong alkaline stress conditions with respect to N-oxide formation. journalcra.comjournalcra.com Studies subjecting ropivacaine to acid hydrolysis (HCl) and alkaline hydrolysis (NaOH) found no degradation to the N-oxide. journalcra.comjournalcra.comscielo.br Even under strenuous alkaline conditions (1 M NaOH at 100°C for 4 hours), the degradation pathway involves the cleavage of the amide linkage rather than oxidation of the piperidine nitrogen. nih.gov
Thermal and Photolytic (UV) Stress: The molecule shows considerable stability against thermal and photolytic degradation. journalcra.comjournalcra.com Forced degradation studies where ropivacaine was exposed to heat, UV light, and direct sunlight concluded that the drug is stable under these conditions, with no formation of the N-oxide impurity observed. journalcra.comjournalcra.com
The following table summarizes the findings from kinetic studies on ropivacaine under various stress conditions.
| Stress Condition | Parameters | Observed Outcome for Ropivacaine | Reference |
|---|---|---|---|
| Oxidative | 10% H₂O₂ at 60°C for 1 hour | Degraded to form this compound | journalcra.com |
| Oxidative | 3% H₂O₂ at room temperature for 12 hours | Stable, no degradation observed | scielo.br |
| Alkaline Hydrolysis | 1 M NaOH at 100°C for 4 hours | Degraded, but not to N-Oxide (see section 3.3) | nih.gov |
| Alkaline Hydrolysis | Not specified | Stable, amide linkage did not break | journalcra.comjournalcra.com |
| Acid Hydrolysis | 1 N HCl with reflux at 90°C for 12 hours | Stable | scielo.br |
| Thermal | Not specified | Stable | journalcra.comjournalcra.com |
| UV Light | Not specified | Stable | journalcra.comjournalcra.com |
| Sunlight | Not specified | Stable | journalcra.comjournalcra.com |
Identification and Characterization of Other Degradation Products Co-Formed with this compound
While this compound is the characteristic product of oxidative stress, other degradation products can be formed under different conditions. journalcra.comnih.gov Under the specific oxidative conditions that efficiently generate the N-oxide (10% hydrogen peroxide), it was reported as the sole degradation product formed. journalcra.com
However, when ropivacaine is subjected to different stressors, alternative degradation pathways are activated:
Alkaline Hydrolysis: Under strong alkaline conditions (e.g., heating in 1 M NaOH), ropivacaine degrades via cleavage of the amide linkage. nih.gov This hydrolysis reaction yields 2,6-dimethylaniline as a major degradation product, which can be identified by its mass-to-charge ratio (m/z = 122.1935). nih.gov
Metabolic Degradation: While not a result of formulation stress, it is relevant to note that in vivo, ropivacaine is extensively metabolized through pathways other than N-oxidation. The primary metabolites include 3-OH-ropivacaine (formed by CYP1A2-mediated aromatic hydroxylation) and an N-dealkylated metabolite known as PPX . drugbank.com Other identified metabolites are 4-OH-ropivacaine and hydroxylated versions of the N-dealkylated product. drugbank.com
The following table outlines the key degradation products of ropivacaine and the conditions under which they are formed.
| Degradation Product | Chemical Name | Formation Condition | Reference |
|---|---|---|---|
| This compound | (2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide | Oxidative Stress (e.g., H₂O₂) | journalcra.comnih.gov |
| 2,6-dimethylaniline | 2,6-dimethylaniline | Strong Alkaline Hydrolysis | nih.gov |
| 3-OH-ropivacaine | 3-hydroxyropivacaine | In vivo metabolism (CYP1A2) | drugbank.com |
| PPX | (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | In vivo metabolism (N-dealkylation) | drugbank.com |
Impact of Formulation Components on this compound Stability and Formation
The components of a pharmaceutical formulation can significantly influence the stability of ropivacaine and its propensity to form the N-oxide. The goal of advanced formulations is often to enhance stability and control the release of the active pharmaceutical ingredient.
The pH of the formulation is a critical factor. Ropivacaine's solubility is limited at a pH above 6, and mixing with alkaline solutions can cause precipitation. baxterpi.com Maintaining an acidic pH (typically adjusted with sodium hydroxide (B78521) or hydrochloric acid) is essential for the stability of aqueous ropivacaine injections. fda.govgoogle.com This controlled pH environment inherently protects against base-catalyzed hydrolysis and can influence oxidative potential.
In sustained-release drug delivery systems, such as those using polymers, strategies are employed to minimize the formation of impurities, including the N-oxide. google.com The choice of polymer and excipients in hydrogel or liposomal formulations can affect drug stability. nih.govnih.gov These carrier materials can protect the drug from the external environment, potentially reducing exposure to oxidative stressors. nih.gov For instance, hydrogels can control the drug's local environment, and their structural integrity can limit the diffusion of potential oxidants. nih.govresearchgate.net
Furthermore, the inclusion of antioxidants or preservatives in a formulation could theoretically inhibit the formation of this compound by scavenging free radicals or reactive oxygen species. nih.gov The presence of trace metal ions, which can catalyze oxidation reactions, is another factor that can be controlled through the use of chelating agents within the formulation to improve the stability of the drug substance. ajpsonline.com
Analytical Methodologies for Ropivacaine N Oxide Research
Advanced Chromatographic Separations for Ropivacaine (B1680718) N-Oxide and Related Compounds
Chromatographic techniques are fundamental in the separation and analysis of Ropivacaine N-Oxide from its parent compound and other related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification and Structural Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a primary tool for the analysis of Ropivacaine and its metabolites, including the N-oxide derivative. This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry.
In forced degradation studies, LC-MS has been instrumental in identifying degradation products of Ropivacaine. journalcra.com For instance, under oxidative stress conditions using hydrogen peroxide, a degradation product with a mass-to-charge ratio (m/z) of 291.2 was identified as the N-Oxide of Ropivacaine. journalcra.com This identification is based on the expected molecular weight of this compound (C₁₇H₂₆N₂O₂), which is 290.41 g/mol , with the [M+H]⁺ ion appearing at m/z 291. journalcra.comaxios-research.com
Various LC-MS/MS methods have been developed for the quantification of Ropivacaine in biological matrices like plasma. researchgate.netresearchgate.netresearchgate.netnih.gov These methods often employ techniques like protein precipitation for sample preparation and can achieve high sensitivity, with lower limits of quantification in the low ng/mL range. researchgate.netresearchgate.net The use of multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis, allowing for precise quantification even in complex biological samples. researchgate.net While these methods are primarily focused on Ropivacaine, the established principles are directly applicable to the analysis of its N-oxide metabolite. The instability of N-oxide metabolites in hemolyzed plasma has been noted, highlighting the importance of careful sample preparation to prevent the conversion of the N-oxide back to the parent drug. altasciences.com
Table 1: LC-MS Parameters for Ropivacaine Analysis
| Parameter | Details | Reference |
| Separation Mode | Reversed-phase LC | researchgate.net |
| Ionization | Electrospray Ionization (ESI) | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Precursor Ion (m/z) | 275.3 (for Ropivacaine) | researchgate.net |
| Product Ion (m/z) | 126.2 (for Ropivacaine) | researchgate.net |
| Internal Standard | Ropivacaine-d7 | researchgate.net |
This table is representative of methods used for Ropivacaine, which can be adapted for this compound.
Chiral Chromatography (e.g., HPTLC, HPLC) for Diastereomeric Purity Assessment of this compound
Ropivacaine is administered as the pure S-enantiomer. google.com The formation of the N-oxide introduces a new chiral center at the nitrogen atom, leading to the possibility of diastereomers. Therefore, assessing the diastereomeric purity of this compound is critical. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), is the standard method for this purpose. molnar-institute.comeurekaselect.com
The development of chiral HPLC methods allows for the separation and quantification of the R- and S-enantiomers of Ropivacaine. eurekaselect.comresearchgate.net These methods often utilize polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, and are operated in normal-phase mode. eurekaselect.comresearchgate.netnih.gov The validation of these methods according to ICH Q2(R1) guidelines ensures their accuracy, precision, and reliability for determining enantiomeric purity. eurekaselect.com While specific applications for the diastereomeric separation of this compound are not extensively detailed in the provided search results, the principles of chiral separation for Ropivacaine are directly transferable. High-Performance Thin-Layer Chromatography (HPTLC) can also serve as a complementary technique, especially in early drug development for impurity profiling. molnar-institute.com
Table 2: Chiral HPLC Method for Ropivacaine Enantiomers
| Parameter | Details | Reference |
| Stationary Phase | Immobilized Polysaccharide (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | eurekaselect.comresearchgate.net |
| Mobile Phase | Normal Phase (e.g., n-hexane/i-propanol) | rsc.org |
| Detection | UV | rsc.org |
This table illustrates a typical setup for Ropivacaine enantiomer separation, which would be adapted for this compound diastereomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications (if applicable to N-Oxide)
Spectroscopic Characterization Techniques for this compound
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. Both ¹H and ¹³C NMR have been used to characterize Ropivacaine and its impurities. sphinxsai.comgoogle.com For this compound, NMR would be crucial to confirm the presence of the N-oxide moiety and to determine the stereochemistry at the newly formed chiral nitrogen center. The chemical shifts of the protons and carbons adjacent to the nitrogen atom would be significantly affected by the presence of the oxygen atom. While specific NMR data for this compound is not provided in the search results, the general methodology for Ropivacaine analysis is well-established. sphinxsai.comgoogle.comchemicalbook.com
Table 3: Representative ¹H NMR Data for Ropivacaine
| Proton Assignment | Chemical Shift (ppm) | Reference |
| Aromatic Protons | ~7.0-7.2 | sphinxsai.com |
| Piperidine (B6355638) Ring Protons | ~1.5-3.5 | sphinxsai.com |
| Propyl Group Protons | ~0.9-2.8 | sphinxsai.com |
This table shows typical chemical shift ranges for the parent compound, Ropivacaine. The N-oxide derivative would exhibit shifts in the signals for protons near the piperidine nitrogen.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of Ropivacaine shows characteristic peaks for the amide N-H and C=O stretching vibrations. nih.govnih.govresearchgate.net For this compound, a key characteristic peak would be the N-O stretching vibration. The position of this peak can provide evidence for the formation of the N-oxide. FTIR has been used to study Ropivacaine and its formulations, and the same principles would apply to the characterization of its N-oxide. nih.govnih.govresearchgate.net
Table 4: Key FTIR Absorption Bands for Ropivacaine
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| Amide N-H Stretching | ~3300-3500 | researchgate.net |
| C-H Stretching | ~2800-3000 | researchgate.net |
| Amide C=O Stretching | ~1650-1760 | researchgate.net |
This table lists characteristic peaks for Ropivacaine. The spectrum of this compound would be expected to show an additional peak corresponding to the N-O bond.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, and molecular interactions. spectroscopyworld.com It is based on the inelastic scattering of monochromatic light, usually from a laser source. spectroscopyworld.com The resulting Raman spectrum provides a unique "vibrational fingerprint" of a molecule, allowing for its identification and characterization. researchgate.netresearchgate.net Each peak in the spectrum corresponds to a specific molecular bond vibration, such as stretching or bending. horiba.com
In the context of pharmaceutical analysis, Raman spectroscopy is valuable for identifying compounds and analyzing their structure without direct contact or extensive sample preparation. spectroscopyworld.com For compounds related to this compound, such as the parent drug Ropivacaine, Surface-Enhanced Raman Spectroscopy (SERS) has been utilized. mdpi.com SERS is a variant of Raman spectroscopy that significantly enhances the signal, enabling the detection of trace amounts of a substance. researchgate.netmdpi.com For Ropivacaine, characteristic SERS bands have been identified, corresponding to specific vibrational modes like C-N stretching and ring C=C stretching. mdpi.com
While specific Raman spectral data for this compound is not extensively published, the methodology applied to its parent compound demonstrates the potential for its characterization. By analyzing the vibrational modes of this compound, researchers could identify unique spectral features arising from the N-oxide group, distinguishing it from Ropivacaine and other related substances. This would be crucial for confirming its identity in synthesis products or degradation studies.
| Analytical Aspect | Information Provided by Raman Spectroscopy | Relevance to this compound Research |
|---|---|---|
| Structural Identification | Provides a unique vibrational spectrum (fingerprint) based on the molecule's specific chemical bonds. researchgate.netresearchgate.net | Confirmation of the presence of the N-oxide functional group and overall molecular structure. |
| Chemical Environment | Shifts in Raman peaks can indicate changes in the molecular environment, such as solvation or binding interactions. | Studying interactions of this compound in different research matrices. |
| High Sensitivity (SERS) | Surface-Enhanced Raman Spectroscopy (SERS) allows for detection at very low concentrations. mdpi.com | Trace-level detection and quantification in complex samples. |
| Non-destructive Analysis | The sample can be analyzed with minimal or no preparation and is not consumed or altered during analysis. spectroscopyworld.com | Preservation of limited or valuable research samples for further analysis. |
X-ray Diffraction (XRD) for Crystal Structure Elucidation
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. When a crystalline material is subjected to X-rays, the atoms in the crystal lattice diffract the rays into a specific pattern of intensities. researchgate.net Analysis of this diffraction pattern allows for the elucidation of the crystal's unit cell dimensions and the arrangement of atoms within it. researchgate.netacs.org
For pharmaceutical substances, XRD is critical for identifying the solid-state form (e.g., polymorphs, salts, co-crystals), which can influence properties like stability and solubility. thno.org Research on the parent compound, Ropivacaine, has utilized powder X-ray diffraction (PXRD) to characterize its crystalline state. researchgate.netthno.org For instance, studies have used XRD to confirm that in certain formulations, the drug exists as Ropivacaine base crystals rather than its hydrochloride salt, by comparing the diffraction patterns. thno.org The technique has also been employed to confirm the structure of the final product during its synthesis. researchgate.net
Should this compound be isolated as a crystalline solid, XRD would be the definitive method for elucidating its three-dimensional structure. This information would be invaluable for understanding its physicochemical properties and for quality control purposes, ensuring consistency between batches in a research or manufacturing setting. The process would involve exposing a powdered or single crystal sample to an X-ray beam and analyzing the resulting pattern to solve the crystal structure. acs.org
Electrochemical Methods for this compound Detection and Sensing Research
Electrochemical methods offer highly sensitive and selective approaches for the determination of electroactive compounds in various samples. e-journals.in These techniques are based on measuring the potential or current generated by a chemical reaction at an electrode surface. researchgate.net For pharmaceutical analysis, voltammetric methods are particularly useful. e-journals.in
While specific electrochemical studies on this compound are limited, extensive research on the parent molecule, Ropivacaine, provides a strong basis for methodology development. e-journals.in One study reported a sensitive method for the determination of Ropivacaine using Differential Pulse Cathodic Adsorptive Stripping Voltammetry (DPCAdSV). e-journals.in In this work, Ropivacaine produced a well-defined reduction peak at approximately -1.0 V versus an Ag/AgCl reference electrode when analyzed with a glassy carbon electrode. e-journals.in The method was optimized and validated for quantifying Ropivacaine in pharmaceutical formulations. e-journals.in
Furthermore, research into electrochemical sensors for Ropivacaine has shown promise. One such sensor, utilizing a polypyrrole/graphene oxide composite electrode, was developed for online detection in drip bags via electrochemical impedance. researchgate.net This sensor demonstrated good linearity and a low detection limit of 0.08 ppm. researchgate.net Given that N-oxide moieties can be electroactive, it is highly probable that similar electrochemical methods and sensors could be developed for the direct detection and quantification of this compound. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Technique | Differential Pulse Cathodic Adsorptive Stripping Voltammetry (DPCAdSV) | e-journals.in |
| Working Electrode | Glassy Carbon Electrode (GCE) | e-journals.in |
| Supporting Electrolyte | Britton-Robinson (BR) buffer | e-journals.in |
| Optimal pH | 9.0 | e-journals.in |
| Reduction Peak Potential | -1.0 V (vs. Ag/AgCl) | e-journals.in |
Method Development and Validation for this compound in Research Matrices
The development and validation of robust analytical methods are essential for the accurate quantification of this compound, which is recognized as a metabolite and a potential impurity or degradation product of Ropivacaine. synzeal.comjournalcra.com Reference standards of this compound are used specifically for analytical method development (AMV) and quality control (QC) applications. axios-research.comweblivelink.com These methods are typically based on high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. journalcra.comresearchgate.net
A stability-indicating HPLC method was developed to separate Ropivacaine from its degradation products, including the N-oxide, which was formed under oxidative stress conditions (e.g., using hydrogen peroxide). journalcra.com Such methods are crucial for assessing the purity of the active pharmaceutical ingredient. The validation of these analytical methods is performed according to International Council for Harmonisation (ICH) guidelines and includes the evaluation of several key parameters. journalcra.com
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. For Ropivacaine and related compounds, linearity is often established over a specific concentration range with a high correlation coefficient (r² > 0.99). nih.govresearchgate.net
Precision: The closeness of agreement among a series of measurements. It is assessed at intra-day (repeatability) and inter-day (intermediate precision) levels, with results typically expressed as relative standard deviation (RSD), which should be below a certain threshold (e.g., <2%). researchgate.netresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies in a spiked matrix, with acceptable recovery typically falling within 98-102%. researchgate.netresearchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For sensitive LC-MS methods analyzing Ropivacaine, LOQs can be in the low ng/mL range. researchgate.netnih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net
Validated methods have been established for Ropivacaine in various matrices, including bulk drug, pharmaceutical formulations, and human plasma. researchgate.netresearchgate.net A similar rigorous approach is required for methods intended to quantify this compound to ensure reliable data in research and quality control settings.
| Validation Parameter | Technique | Reported Findings for Ropivacaine | Reference |
|---|---|---|---|
| Linearity Range | LC-MS | 0.5–3000 ng/mL | researchgate.net |
| HPLC-UV | 1–200 μM | nih.gov | |
| Accuracy | LC-MS | 93.6% to 113.7% | researchgate.net |
| HPLC | 99.36% (bias < 1.12%) | researchgate.net | |
| Precision (RSD) | LC-MS | 6.2%–14.7% | researchgate.net |
| HPLC | < 3.1% | researchgate.net | |
| LOD | HPLC | 0.03 µg/mL | researchgate.net |
| LOQ | HPLC | 0.05 µg/mL | researchgate.net |
| UPLC-MS/MS | 3.65 nM (~1 ng/mL) | nih.gov |
Metabolic Fate and Biotransformation of Ropivacaine N Oxide Preclinical/in Vitro Focus
Investigation of Ropivacaine (B1680718) N-Oxide as a Metabolite of Ropivacaine in In Vitro Systems (e.g., microsomal, cellular)
In vitro studies using human liver microsomes have established that ropivacaine is primarily metabolized into 3-hydroxyropivacaine (3-OH-ropi), 4-hydroxyropivacaine (4-OH-ropi), and the N-dealkylated metabolite, 2',6'-pipecoloxylidide (PPX). nih.govdrugbank.comnih.gov These studies form the basis of our understanding of its primary metabolic clearance pathways.
The formation of Ropivacaine N-Oxide is not commonly reported as a significant metabolite in standard in vitro microsomal assays. However, its existence as a metabolic product is supported by forced degradation studies. When ropivacaine was subjected to oxidative stress conditions, it was found to be unstable, leading to the formation of its corresponding N-Oxide impurity. journalcra.com This demonstrates that the tertiary amine on the piperidine (B6355638) ring of ropivacaine is susceptible to oxidation to form the N-oxide.
Further indirect evidence comes from studies on analogous compounds. For instance, in an in vitro model using the fungus Cunninghamella elegans, which is known to predict mammalian drug metabolism, bupivacaine (B1668057), a close structural analog of ropivacaine, was shown to be metabolized into an N-oxide among other products. nih.gov The formation of N-oxides has also been observed for other local anesthetics like lidocaine (B1675312) in rat liver microsomes. researchgate.netmedipol.edu.tr The availability of this compound as a commercial chemical standard for research and impurity analysis further confirms its identity as a known, albeit minor, derivative of the parent compound. synzeal.comaxios-research.compharmaffiliates.com
Enzymatic Pathways Involved in the Formation of this compound (e.g., Flavin-containing Monooxygenases, Cytochrome P450)
The principal metabolic pathways of ropivacaine are catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. Specifically, aromatic hydroxylation to form 3-hydroxyropivacaine is mediated by CYP1A2, while the N-dealkylation to produce PPX is primarily catalyzed by CYP3A4. nih.govnps.org.au
In contrast, the metabolic N-oxidation of tertiary amines is predominantly catalyzed by a different class of enzymes: the Flavin-containing Monooxygenases (FMOs). mdpi.comresearchgate.net FMOs are microsomal enzymes that, like CYPs, utilize NADPH and molecular oxygen to oxidize substrates. turkjps.orgnih.gov However, their catalytic mechanism and substrate specificities differ. FMOs specialize in oxygenating soft nucleophiles, particularly nitrogen and sulfur heteroatoms, making tertiary amines like ropivacaine prime potential substrates. nih.govucl.ac.uk
The general catalytic cycle of FMO involves the enzyme, in its pre-loaded state with a flavin-hydroperoxide, reacting with a suitable nucleophilic substrate that enters the active site. nih.gov While studies directly confirming the metabolism of ropivacaine by a specific FMO isoform are lacking, the chemical structure of ropivacaine, which contains a tertiary alkylamino moiety, makes it a highly probable substrate for N-oxidation by FMOs. researchgate.net This pathway is distinct from the CYP-mediated N-dealkylation. It is a general principle that tertiary amines are subject to metabolic N-oxidation by FMOs, whereas both secondary and tertiary amines can undergo N-dealkylation by CYPs. researchgate.net
Metabolic Profiling of Ropivacaine in Animal Models (e.g., excretion patterns of N-Oxide, if identifiable)
Metabolic profiling studies in both humans and animals have provided a clear picture of the excretion of ropivacaine's major metabolites. Following intravenous administration in human volunteers, approximately 86% of a ropivacaine dose is recovered in the urine. nih.gov The drug is extensively metabolized, with only 1% excreted as the unchanged parent drug. nih.govnih.gov The most abundant metabolite found in urine is conjugated 3-hydroxyropivacaine, accounting for about 37% of the dose. nih.gov Other identified metabolites include PPX and 3-hydroxy-PPX, which make up 2-3% of the dose. nih.gov Studies in rats also show that ropivacaine and its metabolites are excreted in milk. nih.govmedsafe.govt.nz
Notably, this compound has not been identified or quantified in the urinary excretion profiles from these human or rat studies. This suggests that if it is formed in vivo, it is either a very minor metabolite or it is unstable and reverts back to the parent compound before excretion. medipol.edu.trresearchgate.net
Evidence from related amide anesthetics indicates that N-oxides can be formed and excreted. A study of bupivacaine metabolism in horses identified one N-oxide as a phase I metabolite in urine. nih.gov The lack of detection for this compound in most animal studies could be due to its low formation rate or potential bioanalytical challenges associated with its stability.
| Compound | Percentage of Administered Dose Excreted in Urine (%) |
|---|---|
| Unchanged Ropivacaine | 1 ± 0.6 |
| Conjugated 3-OH-ropivacaine | 37 ± 3 |
| PPX (N-dealkylated metabolite) | ~2 |
| 3-OH-PPX | ~3 |
| 4-OH-ropivacaine | < 1 |
Data sourced from reference nih.gov. This table summarizes the excretion of the primary, well-documented metabolites of ropivacaine. This compound was not reported in this study.
Comparative Metabolic Studies with Other Amide Local Anesthetic N-Oxides (e.g., Bupivacaine N-Oxide)
Direct comparative metabolic studies between this compound and other amide local anesthetic N-oxides are scarce. However, comparisons with the structurally similar anesthetic, bupivacaine, offer valuable insights. A forced degradation study demonstrated that ropivacaine, bupivacaine, and mepivacaine (B158355) are all susceptible to degradation under oxidative conditions, forming their respective N-oxide impurities. journalcra.com This indicates a shared chemical liability at the tertiary amine functional group across this class of drugs.
The metabolism of bupivacaine has been shown to produce an N-oxide metabolite in horses and in vitro fungal models. nih.gov A significant finding relates to the stability of Bupivacaine N-Oxide in biological samples, which poses a considerable bioanalytical challenge. In hemolyzed plasma (plasma containing lysed red blood cells), Bupivacaine N-Oxide undergoes rapid and near-complete conversion back to the parent drug, bupivacaine. vulcanchem.com This reversion is attributed to redox interactions with hemoglobin. vulcanchem.com This instability can lead to a significant overestimation of the parent drug's concentration if samples are not handled with specific stabilizing protocols, such as using acetonitrile (B52724) for protein precipitation instead of methanol. vulcanchem.com
It is plausible that this compound exhibits similar instability in certain biological matrices. This could explain why it is not commonly detected or quantified in many preclinical metabolic studies. The analytical difficulty in preserving and accurately measuring the N-oxide metabolite may have led to an underestimation of its formation in vivo.
| Matrix | Precipitating Solvent | Conversion to Bupivacaine (%) |
|---|---|---|
| Plasma | Methanol | < 5 |
| Hemolyzed Plasma | Methanol | 99.8 |
| Plasma | Acetonitrile | < 1 |
| Hemolyzed Plasma | Acetonitrile | < 5 |
Data sourced from reference vulcanchem.com. This table illustrates the profound instability of Bupivacaine N-Oxide in hemolyzed plasma and the importance of the choice of analytical solvent. Similar challenges may exist for this compound.
Preclinical Investigation of Biological Impact and Interaction of Ropivacaine N Oxide
In Vitro Assays for Potential Receptor Binding or Enzyme Inhibition by Ropivacaine (B1680718) N-Oxide (e.g., sodium channel interactions)
There is no specific data in the reviewed literature detailing in vitro assays conducted to determine the receptor binding profile or enzyme inhibition potential of Ropivacaine N-Oxide .
In contrast, the parent compound, Ropivacaine , is well-characterized as a local anesthetic that reversibly inhibits sodium ion influx in nerve fibers. nih.govnih.gov Its primary mechanism of action involves blocking voltage-gated sodium channels, thereby preventing the generation and conduction of nerve impulses. nih.govdrugbank.com Studies have shown that Ropivacaine preferentially binds to and inactivates sodium channels in their open state. nih.gov Research has also explored its interaction with specific sodium channel subtypes, such as Nav1.8, in the context of neuro-immune modulation. nih.gov Furthermore, the convulsive effects of Ropivacaine have been linked to the CD38/cyclic ADP-ribose (cADPR) enzyme pathway in animal models. nih.gov
Evaluation of this compound's Influence on Cellular Pathways in Research Models (e.g., oxidative stress, inflammation)
No research studies were identified that evaluate the specific influence of This compound on cellular pathways related to oxidative stress or inflammation.
Conversely, numerous studies have investigated the effects of Ropivacaine on these pathways. Ropivacaine has demonstrated significant anti-inflammatory properties by inhibiting the expression of proinflammatory cytokines such as IL-1β, IL-6, and TNF-α. acs.orgnih.gov Its mechanism involves the suppression of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and the NLRP3 inflammasome. acs.orgnih.govspandidos-publications.comnih.gov Additionally, Ropivacaine has been shown to mitigate oxidative stress by reducing the generation of reactive oxygen species (ROS) in various cell models, including human umbilical vein endothelial cells (HUVECs) and skeletal muscle cells. acs.orgnih.gov
Comparative Biological Activity of this compound with Parent Ropivacaine in Isolated Tissues or Cell Lines (e.g., vasoconstriction in rat aortae)
The scientific literature lacks studies that directly compare the biological activity of This compound with its parent compound, Ropivacaine .
The vasoactive properties of Ropivacaine itself have been a subject of research. Unlike some other local anesthetics that cause vasodilation, Ropivacaine is known to induce vasoconstriction in various tissues. jvsmedicscorner.comscielo.br In studies using isolated rat aortae, Ropivacaine-induced contraction was observed and found to be modulated by factors such as endothelial nitric oxide. nih.govnih.govekja.org However, no corresponding data exists for this compound to allow for a comparative analysis.
Assessment of this compound as a Mechanistic Probe in Drug Discovery Research
There is no information available to suggest that This compound has been assessed or utilized as a mechanistic probe in drug discovery research. Chemical probes are small molecules used to investigate biological processes or validate targets, but the application of this compound for this purpose is not documented. rjeid.comnih.gov While other N-oxide compounds, such as clozapine (B1669256) N-oxide, are used as specific ligands in chemogenetic research, this is a distinct application involving a different molecule. frontiersin.org
Computational Chemistry and Molecular Modeling of Ropivacaine N Oxide
Quantum Chemical Calculations for Electronic Structure and Reactivity of Ropivacaine (B1680718) N-Oxide
Quantum chemical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of molecules like Ropivacaine N-Oxide. These methods, rooted in solving the many-electron Schrödinger equation, provide insights that are not always accessible through experimental means alone. cecam.org
Research Findings: While specific quantum chemical studies on this compound are not extensively published, the methodologies are well-established from research on related local anesthetics and N-oxide compounds. frontiersin.orgrsc.org Methods such as Density Functional Theory (DFT) are commonly employed to compute various electronic descriptors. aps.org For instance, calculations on similar molecules like bupivacaine (B1668057) and ropivacaine have been performed to understand their antioxidant activities and reaction mechanisms. frontiersin.org
The N-oxide group introduces a significant change in the electronic structure compared to the parent ropivacaine. The N⁺-O⁻ bond is highly polar and can participate in strong hydrogen bonding, which influences the molecule's solubility and interactions. nih.gov This polarity would be reflected in a higher calculated dipole moment for this compound compared to ropivacaine.
Key electronic properties that would be determined through quantum chemical calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. rsc.org
Electron Density Distribution and Electrostatic Potential: These maps reveal the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), indicating likely sites for interaction with other molecules or metabolic attack.
Atomic Charges: Calculating the partial charges on each atom helps to understand intermolecular interactions, such as hydrogen bonding.
These calculations can be performed in both gas phase and in simulated solvent environments (e.g., using a polarizable continuum model) to mimic physiological conditions. frontiersin.orgnih.gov
Table 1: Predicted Electronic Properties of this compound (Illustrative Data)
This table presents hypothetical data that would be generated from quantum chemical calculations, based on known effects of N-oxidation.
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons; influences susceptibility to oxidation. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons; influences susceptibility to reduction. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| Dipole Moment | 4.5 Debye | Measures the overall polarity of the molecule. The polar N-oxide group is expected to significantly increase the dipole moment. nih.govresearchgate.net |
| Polarizability | 35.0 ų | Indicates how easily the electron cloud can be distorted by an external electric field, affecting non-covalent interactions. researchgate.net |
Molecular Dynamics Simulations of this compound Interactions with Biological Targets or Membranes
Molecular dynamics (MD) simulations provide an atomistic view of the dynamic behavior of molecules over time, offering insights into how this compound interacts with its biological environment, such as protein channels or lipid membranes. nih.gov
Research Findings: Direct MD simulation studies on this compound are scarce. However, extensive research on other N-oxides, like trimethylamine (B31210) N-oxide (TMAO), and local anesthetics provides a strong framework for predicting its behavior. nih.govrsc.org TMAO, a known protein stabilizer, has been shown through MD simulations to influence the hydration structure of proteins and counteract denaturing effects. nih.govnih.gov Similarly, simulations of local anesthetics like ropivacaine and bupivacaine have been used to study their interactions with lipid bilayers, which is a key aspect of their mechanism of action. nih.govnih.gov
An MD simulation of this compound interacting with a model lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) would involve:
Building an atomistic model of the lipid bilayer and solvating it with water.
Placing one or more this compound molecules in the water phase near the membrane.
Running a simulation for a sufficient duration (nanoseconds to microseconds) to observe spontaneous binding and insertion events.
Analysis of the simulation trajectory can reveal:
Binding Affinity and Location: Whether the molecule prefers to stay in the aqueous phase, adsorb to the membrane surface, or insert into the hydrophobic core. The polar N-oxide group might anchor the molecule at the lipid-water interface. nih.gov
Orientation and Conformation: The preferred orientation of this compound within the membrane.
Impact on Membrane Properties: How the molecule affects membrane fluidity, thickness, and lipid packing. Local anesthetics are known to increase membrane fluidity. nih.gov
Interaction Energies: Quantifying the contributions of electrostatic and van der Waals forces to the binding process. mdpi.com
These simulations can predict how the N-oxide metabolite's membrane interaction profile differs from the parent drug, which has implications for its distribution and potential activity or toxicity.
Table 2: Predicted Interaction Parameters of this compound with a Model Lipid Membrane (Illustrative Data)
This table illustrates the type of data obtained from MD simulations to characterize drug-membrane interactions.
| Parameter | Ropivacaine (Reference) | This compound (Predicted) | Interpretation |
| Partition Coefficient (log P) | 3.1 | ~2.5 (Lower) | The polar N-oxide group decreases lipophilicity, potentially reducing partitioning into the deep hydrophobic core of the membrane. nih.gov |
| Binding Free Energy (kcal/mol) | -8.5 | -7.0 | A less negative value suggests a slightly weaker, but still favorable, interaction with the membrane compared to the parent drug. |
| Preferred Location in Membrane | Hydrophobic Core | Lipid-Water Interface | The amphipathic nature of the N-oxide would favor an orientation with the polar headgroup near water and the lipophilic part in the acyl chain region. |
| Effect on Membrane Fluidity | Increase | Moderate Increase | The molecule would still disrupt lipid packing, but its altered position might modulate the magnitude of the effect. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for this compound and Analogs
QSAR and QSPR studies are computational techniques that correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties, respectively. researchgate.netljmu.ac.uk These models, once validated, can be used to predict the activity or properties of new, unsynthesized analogs.
Research Findings: While no specific QSAR/QSPR models for this compound are publicly available, the methodology has been applied to local anesthetics and for predicting properties like blood-to-plasma concentration ratios (Rb). researchgate.netmdpi.com A typical QSAR/QSPR study for this compound and its analogs would involve:
Dataset Assembly: Compiling a list of structurally related compounds (analogs) with measured biological activity (e.g., sodium channel blockade) or a specific property (e.g., membrane permeability).
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). researchgate.net
Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), a mathematical equation is developed that links a subset of the descriptors to the activity/property. researchgate.net
Model Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds not used in model creation.
For this compound, a QSPR model could predict its membrane partitioning behavior based on descriptors like logP, polar surface area (PSA), and the number of hydrogen bond donors/acceptors. A QSAR model could predict its residual anesthetic activity or potential for cardiotoxicity relative to ropivacaine.
Table 3: Example Descriptors for a QSAR/QSPR Study of Ropivacaine Analogs (Illustrative)
This table shows examples of molecular descriptors that would be used to build a predictive model.
| Descriptor | Type | Relevance |
| LogP (Octanol-Water Partition) | Physicochemical | Represents lipophilicity, crucial for membrane crossing and protein binding. researchgate.net |
| Topological Polar Surface Area (TPSA) | 2D | Estimates the surface area of polar atoms; related to membrane permeability and bioavailability. nih.gov |
| Molecular Weight (MW) | 1D | Basic property influencing diffusion and transport. |
| Number of Hydrogen Bond Donors/Acceptors | 2D | Key to understanding interactions with biological targets and solubility. nih.gov |
| Randić Index | Topological | A connectivity index that describes molecular branching. researchgate.net |
| Dipole Moment | 3D | Relates to the polarity and strength of electrostatic interactions. |
Prediction of N-Oxidation Sites and Metabolite Structures of Ropivacaine via In Silico Methods
In silico metabolism prediction tools are crucial in drug discovery for identifying potential metabolites early in the development process. helsinki.fi These tools use knowledge-based systems or quantum mechanical calculations to predict the most likely sites of metabolism on a drug molecule.
Research Findings: The metabolism of ropivacaine is well-documented, with major pathways being aromatic hydroxylation to 3-OH-ropivacaine (by CYP1A2) and N-dealkylation (by CYP3A4). mdpi.com The formation of this compound is also a known, albeit less prominent, metabolic pathway.
In silico tools like SMARTCyp or expert systems like Meteor can predict sites of metabolism. helsinki.fioptibrium.com These programs work by:
SMARTCyp: Uses quantum chemistry and accessibility descriptors to calculate the activation energy for hydrogen abstraction or oxidation at different sites in the molecule. Lower activation energies indicate more labile sites. optibrium.com
Expert Systems (e.g., Meteor): Employ a database of known metabolic reactions. They identify functional groups in the query molecule (like the tertiary amine in the piperidine (B6355638) ring of ropivacaine) and apply relevant biotransformation rules (e.g., N-oxidation) to generate potential metabolite structures. helsinki.fi
For ropivacaine, the tertiary nitrogen atom in the piperidine ring is the site susceptible to N-oxidation. In silico models would identify this nitrogen as a potential site for metabolism by Cytochrome P450 enzymes. The prediction would be based on the accessibility of the nitrogen's lone pair of electrons and the electronic environment, which makes it a target for oxidative attack. optibrium.com These models can also help rationalize why this pathway is minor compared to hydroxylation or N-dealkylation, likely due to higher activation energies or steric hindrance within the enzyme's active site.
Table 4: In Silico Metabolic Prediction for Ropivacaine
This table summarizes the primary metabolites of ropivacaine, including the N-oxide, as would be predicted by computational tools and confirmed by experimental data.
| Parent Compound | Metabolic Reaction | Key Enzyme(s) | Predicted Metabolite | Prediction Confidence (Illustrative) |
| Ropivacaine | Aromatic Hydroxylation | CYP1A2 | 3-hydroxy-ropivacaine mdpi.com | High |
| Ropivacaine | N-dealkylation | CYP3A4 | 2′,6′-pipecoloxylidide (PPX) mdpi.com | High |
| Ropivacaine | N-oxidation | CYP Isoforms | This compound | Moderate |
| Ropivacaine | Aromatic Hydroxylation | CYP Isoforms | 4-hydroxy-ropivacaine mdpi.com | Low |
Advanced Research Applications and Future Directions for Ropivacaine N Oxide Studies
Utilization of Ropivacaine (B1680718) N-Oxide in Advanced Drug Delivery Systems Research
While direct research on incorporating Ropivacaine N-oxide into drug delivery systems is not extensively documented, the broader research into advanced delivery systems for its parent compound, ropivacaine, provides a fertile ground for future exploration. The challenges associated with the short duration of action of local anesthetics like ropivacaine have spurred significant research into slow-releasing formulations. nih.gov These systems aim to prolong the analgesic effect, thereby improving postoperative pain management. nih.govresearchgate.net
Nano/micro-particles:
The encapsulation of ropivacaine into nano- or micro-particles represents a significant area of research. These particles can be formulated to control the release rate of the anesthetic. nih.govresearchgate.net For instance, studies have explored the use of self-assembling peptide nanosheets to encapsulate ropivacaine, where the particle size can be adjusted to control the drug release profile. nih.govresearchgate.net An optimal anesthetic duration was achieved with particles of a medium size (2.96 ± 0.04 μm) due to a moderate release rate. nih.govresearchgate.net Another approach involves using polyethylene (B3416737) glycol-co-polylactic acid (PELA) to create ropivacaine nanoparticles, which have been shown to provide effective analgesia for over three days in animal models. nih.gov
Magnetic nanoparticles have also been investigated as a means to target ropivacaine delivery. medwinpublishers.com These systems, composed of ropivacaine and iron oxide mineral magnetite, can be guided to a specific area using external magnets, offering a potential alternative to nerve blocks for local anesthesia. medwinpublishers.com
Hydrogels:
Hydrogels are another promising platform for the sustained delivery of ropivacaine. mdpi.comnih.gov These biocompatible and tunable materials can form a depot at the injection site, minimizing burst release and prolonging drug retention. mdpi.com Thermoresponsive hydrogels, such as those based on poloxamers, transition from a solution to a gel at body temperature, creating an in-situ drug reservoir. mdpi.comnih.gov Studies have shown that ropivacaine-loaded hydrogels can significantly extend the duration of sensory blockade. nih.gov Furthermore, combining ropivacaine-loaded microspheres with electroconductive hydrogels has been explored for promoting nerve regeneration and providing sustained analgesia in the context of diabetic peripheral nerve injury. nih.gov
The potential role for this compound in this field could be twofold:
As a metabolite to be considered in the long-term release profile and local tissue environment of these advanced delivery systems.
As a potential pro-drug, where the N-oxide is delivered and then reduced back to the active ropivacaine in vivo, although this remains a hypothetical application requiring further investigation.
Table 1: Examples of Advanced Drug Delivery Systems for Ropivacaine
| Delivery System | Material | Key Findings | Reference(s) |
| Nano/micro-particles | Self-assembling peptide nanosheets | Particle size controls release rate and anesthetic duration. | nih.govresearchgate.net |
| Nanoparticles | Polyethylene glycol-co-polylactic acid (PELA) | Prolonged analgesia for over 3 days in rats. | nih.gov |
| Magnetic Nanoparticles | Ropivacaine and iron oxide mineral magnetite | Targeted delivery to a specific site using magnets. | medwinpublishers.com |
| Hydrogels | Poloxamers | Thermoresponsive gel formation for sustained release. | mdpi.comnih.gov |
| Microspheres in Hydrogel | Ropivacaine-loaded PLGA microspheres in an electroconductive hydrogel | Promotes nerve regeneration and provides sustained analgesia. | nih.gov |
Investigation of this compound in Relation to Analytical Quality Control and Impurity Control Strategies for Ropivacaine
This compound is a critical compound in the context of analytical quality control (QC) and impurity profiling for ropivacaine drug products. axios-research.comsynzeal.com As an oxidative degradation product, its presence and quantity are important indicators of the stability and purity of the active pharmaceutical ingredient (API) and its formulations. journalcra.com
The development of robust analytical methods is essential for the detection and quantification of this compound and other related impurities. journalcra.com High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques used for this purpose. journalcra.comscirp.org Forced degradation studies, where the drug substance is subjected to stress conditions like oxidation, are performed to identify potential degradation products, including N-oxides. journalcra.com
In one study, a stability-indicating LC-UV method was developed to determine ropivacaine and its degradation products. journalcra.com The study confirmed that ropivacaine is unstable under oxidative conditions and forms its N-oxide impurity. The m/z value for the N-oxide of ropivacaine was identified as 291.2 [M+H]+. journalcra.com
The availability of well-characterized this compound as a reference standard is crucial for these analytical activities. axios-research.comsynzeal.com It is used for method development, validation, and routine quality control applications to ensure the safety and efficacy of ropivacaine-containing pharmaceuticals. axios-research.comsynzeal.comclearsynth.com
Table 2: Analytical Techniques for this compound and Impurity Profiling
| Technique | Application | Key Findings | Reference(s) |
| LC-UV | Stability-indicating method development | Confirmed formation of this compound under oxidative stress. | journalcra.com |
| LC-MS | Identification of degradation products | Determined the m/z value of this compound to be 291.2 [M+H]+. | journalcra.com |
| HPLC | Impurity profiling and quantification | Standard method for routine quality control of ropivacaine. | scirp.orgirjet.net |
Integration of Omics Technologies (e.g., metabolomics) to Elucidate this compound's Role in Complex Biological Systems (non-human)
Omics technologies, particularly metabolomics, offer a powerful lens through which to understand the broader biological implications of ropivacaine metabolism, including the formation and effects of this compound. While direct metabolomics studies focusing solely on this compound are not abundant, related research provides a strong foundation for future investigations in non-human biological systems.
Metabolomics studies can provide a comprehensive snapshot of the metabolic changes that occur in response to drug administration. For instance, a study on patients undergoing pancreatic cancer surgery who received ropivacaine for epidural anesthesia utilized targeted metabolomics to analyze perioperative changes in the plasma metabolome. nih.gov Although this was a human study, the methodology is directly applicable to non-human research to specifically track the metabolic pathways involving ropivacaine and its metabolites.
In non-human models, metabolomics could be employed to:
Map the metabolic fate of ropivacaine: By analyzing tissues and biofluids, researchers can identify and quantify the full spectrum of ropivacaine metabolites, including this compound, and elucidate the enzymatic pathways involved in their formation.
Investigate off-target effects: The presence of this compound and other metabolites may trigger unintended biological responses. Metabolomics can reveal alterations in endogenous metabolic pathways, providing insights into potential mechanisms of toxicity or unexpected therapeutic effects.
Explore drug-drug interactions: By co-administering ropivacaine with other drugs in animal models, metabolomics can uncover how these interactions affect the metabolic profile of ropivacaine, including the production of its N-oxide.
Furthermore, research into the effects of ropivacaine on cellular processes, such as the inhibition of nitric oxide generation and the activation of certain signaling pathways, suggests that its metabolites could also have biological activity. acs.orgnih.govnih.gov Metabolomics, combined with other omics approaches like proteomics and transcriptomics, can help to build a more complete picture of the systems-level effects of ropivacaine and its N-oxide metabolite.
Identification of Novel Research Questions and Methodological Advancements for N-Oxide Metabolite and Impurity Characterization
The study of N-oxide metabolites and impurities like this compound presents unique analytical challenges and opens up new avenues for research. The development of advanced analytical methodologies is crucial for their accurate characterization and quantification.
Novel Research Questions:
What is the full range of biological activities of this compound? Does it possess any pharmacological or toxicological properties distinct from the parent drug?
Can this compound be used as a biomarker for predicting individual differences in ropivacaine metabolism or response?
What are the precise enzymatic pathways responsible for the formation and potential further metabolism of this compound in different species and tissues?
How does the formation of this compound vary under different physiological and pathological conditions?
Methodological Advancements:
Significant progress has been made in the analytical techniques used for the characterization of N-oxide metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technology in this field. acs.orgresearchgate.net Methodologies based on identifying diagnostic fragmentation patterns of N-oxides in MS/MS spectra have been developed to rapidly and definitively identify these metabolites. acs.orgresearchgate.net
Other advanced techniques that can be applied to the study of this compound include:
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the confident identification of unknown metabolites and impurities. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated impurities. Changes in the chemical shifts of protons and carbons near the N-oxide group can confirm its presence. acs.org
Infrared (IR) Spectroscopy: The N-O bond exhibits a characteristic vibration that can be detected by IR spectroscopy, providing further structural confirmation. acs.org
Hyphenated Techniques: The coupling of separation techniques like HPLC with spectroscopic methods (e.g., LC-NMR-MS) allows for the online separation and structural characterization of complex mixtures, reducing the need for time-consuming isolation of individual components. ijpsonline.com
Future research should focus on the development of even more sensitive and selective methods for the analysis of this compound, particularly at low concentrations in complex biological matrices. The application of these advanced analytical strategies will be instrumental in answering the novel research questions posed above and in ensuring the quality and safety of ropivacaine-based therapies.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize Ropivacaine N-Oxide with high purity for preclinical studies?
- Methodological Answer : Synthesis typically involves oxidizing ropivacaine using cytochrome P450 enzymes or chemical oxidants (e.g., hydrogen peroxide). Characterization requires advanced spectroscopic techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Purity assessment should follow guidelines from medicinal chemistry journals, including HPLC-UV/Vis or LC-MS validation . For novel impurities, provide full spectral data (e.g., ¹H/¹³C NMR, IR) and compare retention times against known standards .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Use reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), recovery rates (>85%), and matrix effects assessment. For oxidative stress studies, pair quantification with ROS detection assays (e.g., DCFH-DA staining) to correlate metabolite levels with cellular responses .
Q. How should researchers design in vitro studies to evaluate this compound’s oxidative stress effects?
- Methodological Answer : Utilize human umbilical vein endothelial cells (HUVECs) or neuronal cell lines exposed to clinically relevant concentrations (0.01–0.1% w/v). Measure superoxide formation via fluorescent dyes (e.g., MitoSOX Red) and gene expression of redox enzymes (SOD1, GPX4) using qPCR with the 2^−ΔΔCt method . Include dexamethasone as a positive control to assess anti-inflammatory modulation .
Advanced Research Questions
Q. What mechanisms underlie contradictory findings in this compound’s pro-apoptotic vs. anti-inflammatory effects across studies?
- Methodological Answer : Contradictions may arise from differences in experimental models (e.g., cell type, exposure duration) or metabolite stability. Conduct time-course experiments (1–24 h) to capture dynamic redox responses. Use transcriptomic profiling (RNA-seq) to identify context-dependent pathways (e.g., NF-κB vs. Nrf2) and validate with siRNA knockdowns . Cross-reference preclinical data with in vivo ED50 studies in rodent models to reconcile discrepancies .
Q. How can researchers optimize in vivo models to study this compound’s neurotoxicity and convulsive thresholds?
- Methodological Answer : Employ sequential experimental designs (e.g., up-and-down method) in rats to determine median effective doses (ED50) for convulsions. Stratify by developmental stage (neonatal vs. adult) and monitor EEG activity and plasma metabolite levels. Adhere to NIH guidelines for preclinical reporting, including randomization, blinding, and statistical power analysis .
Q. What strategies resolve inconsistencies in chromatographic data for this compound impurity profiling?
- Methodological Answer : Use orthogonal methods: (1) HILIC chromatography to separate polar degradation products, (2) ion-pair LC-MS to enhance retention of ionic species, and (3) forced degradation studies (heat, light, pH) to identify labile functional groups. Cross-validate with NMR to distinguish stereoisomers .
Q. How should researchers integrate multi-omics data to elucidate this compound’s systemic effects?
- Methodological Answer : Combine metabolomics (untargeted LC-MS), proteomics (SWATH-MS), and lipidomics to map systemic perturbations. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to link redox imbalance with inflammatory cascades. Validate hypotheses in CRISPR-edited cell lines lacking key enzymes (e.g., GPX4) .
Methodological Frameworks
- Experimental Design : Apply PICOT (Population: HUVECs; Intervention: 0.01% this compound; Comparison: Dexamethasone; Outcome: SOD2 expression; Time: 24 h) for hypothesis-driven studies .
- Data Validation : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions and mitigate bias .
- Reporting Standards : Adhere to Beilstein Journal guidelines for compound characterization, including spectral data deposition in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
